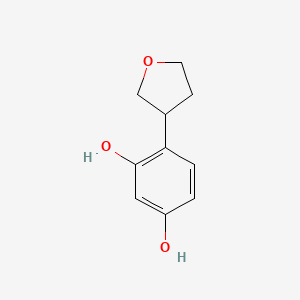

4-(Tetrahydrofuran-3-yl)benzene-1,3-diol

Description

4-(Tetrahydrofuran-3-yl)benzene-1,3-diol is a dihydroxybenzene derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position of the benzene core. These analogs exhibit diverse physicochemical, spectroscopic, and biological properties, making them valuable for pharmaceutical, material science, and biochemical applications .

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-(oxolan-3-yl)benzene-1,3-diol |

InChI |

InChI=1S/C10H12O3/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,11-12H,3-4,6H2 |

InChI Key |

FUKQOJUXJRTDBH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent-Dependent Physical Properties

The substitution pattern on the benzene-1,3-diol core significantly impacts melting points, solubility, and aggregation behavior. For example:

| Compound Name | Substituent | Melting Point (°C) | Key NMR Features (1H/13C) |

|---|---|---|---|

| 4-(Phenylthio)benzene-1,3-diol (7a) | Phenylthio | 110–111 | Aromatic H: δ 6.3–7.2; C-S bond at δ 135 |

| 4-(p-Tolylthio)benzene-1,3-diol (7b) | p-Tolylthio | 88–89 | Methyl group at δ 2.3; shifted aromatic H |

| 4-(Pentylthio)benzene-1,3-diol (7c) | Pentylthio | Liquid (RT) | Aliphatic H: δ 1.2–1.6 (pentyl chain) |

| 4-(4-Fluorophenylthio)benzene-1,3-diol (7d) | 4-Fluorophenylthio | 104–105 | Fluorine-induced deshielding (δ 7.1–7.4) |

Key Insight : Bulky aromatic substituents (e.g., phenylthio in 7a) increase melting points compared to aliphatic chains (e.g., pentylthio in 7c), which remain liquid at room temperature. Electron-withdrawing groups like fluorine (7d) further modulate electronic environments, as seen in NMR shifts .

Spectroscopic Behavior: Fluorescence and pH Sensitivity

Thiadiazole-substituted analogs demonstrate pH-dependent fluorescence, a property critical for biosensing applications:

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1): Exhibits dual fluorescence at pH 7.0 (λem = 450 nm and 550 nm) due to keto-enol tautomerism and molecular aggregation. Fluorescence intensity decreases under acidic conditions (pH 2.0) .

- 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) : Shows enhanced fluorescence quantum yield (Φ = 0.32) compared to C1 (Φ = 0.18) due to reduced aggregation in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.